molecular formula C17H19N3O7S B2608426 N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 1105216-00-9

N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide

Cat. No. B2608426
M. Wt: 409.41
InChI Key: KOUMYOOAYVIZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its form, storage temperature, and molecular weight. This compound is likely to be a powder . Its molecular weight is 409.41.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) introduces new zinc phthalocyanine derivatives, one of which is substituted with benzenesulfonamide groups containing a Schiff base similar to the structure . These derivatives show high singlet oxygen quantum yield, making them useful as Type II photosensitizers in photodynamic therapy for cancer treatment. The properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield underline their potential in medical applications, particularly in targeting and destroying cancer cells with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Potential

Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives to evaluate their in vitro antitumor activity. The structural similarities with the compound suggest potential applications in cancer research. One specific derivative showed notable activity against non-small cell lung cancer and melanoma cell lines, highlighting the relevance of such compounds in developing new anticancer therapies (Sławiński & Brzozowski, 2006).

Synthesis of Spiroderivatives

Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, involving a coupling mechanism with a structure bearing resemblance to the target compound. This synthesis pathway could be pivotal in creating spirocyclic frameworks for pharmaceutical applications, including but not limited to, neurological drugs and molecular probes for biological systems (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Molecular Structure and Medicinal Applications

The research by Siddiqui et al. (2008) on similar carbamoylsulfonamide compounds emphasizes the importance of molecular structure in medicinal chemistry. Their findings on hydrogen bonding and polymeric chains contribute to understanding how such compounds can be optimized for better efficacy in drug design, potentially leading to applications in treating diseases that require precise molecular interactions (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

properties

IUPAC Name

[4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S/c18-16(23)20-28(24,25)12-6-4-11(5-7-12)19-10-13-14(21)26-17(27-15(13)22)8-2-1-3-9-17/h4-7,10,19H,1-3,8-9H2,(H3,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUMYOOAYVIZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide

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